molecular formula C18H15N3OS B2761427 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-11-6

5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2761427
CAS RN: 478046-11-6
M. Wt: 321.4
InChI Key: MFKROSUABKKJAN-UHFFFAOYSA-N
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Description

The compound “5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a complex organic molecule. It is also known as 3-benzyl-8,9-dimethoxy-5-{[(2-methylphenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-one . The CAS number for this compound is 477768-54-0 .


Molecular Structure Analysis

The molecular formula of this compound is C27H25N3O3S, and it has a molecular weight of 471.57 . The structure contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 647.1±65.0 °C and a predicted density of 1.28±0.1 g/cm3 . The pKa value is predicted to be -1.86±0.40 .

Scientific Research Applications

Antiulcer Activity

Compounds related to 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one have been synthesized and evaluated for their antiulcer activities in rat models. These compounds were found to exhibit significant antiulcer effects, with some showing higher activity than the standard drug omeprazole. This suggests potential therapeutic applications in the treatment of various ulcerative conditions (Patil, Ganguly, & Surana, 2010).

Antimicrobial and Anthelmintic Activities

Peptide derivatives of quinazolinones and nitroimidazoles, which are structurally similar to this compound, have demonstrated significant antimicrobial and anthelmintic activities. These derivatives showed potent action against pathogenic microbes like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans, as well as against dermatophytes and earthworm species, indicating their potential in developing new antimicrobial and antiparasitic agents (Dahiya, Kumar, & Yadav, 2008).

Anti-monoamine Oxidase and Antitumor Activities

New derivatives synthesized from this compound showed promising anti-monoamine oxidase and antitumor activities. These findings highlight the potential use of these compounds in developing treatments for disorders associated with monoamine oxidase, such as depression, as well as for cancer therapy (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).

Antioxidant and Anticancer Activities

The green synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions has been explored, with the synthesized compounds exhibiting good to excellent antioxidant and anticancer activities. This research underscores the potential of these compounds in oxidative stress-related disease management and cancer treatment, highlighting their significance in medicinal chemistry (Reddy, Reddy, & Jeong, 2015).

Fluorescent Chemosensor for Zinc Ion

A derivative featuring the quinazolinone core has been developed as a highly selective and sensitive fluorescent probe for detecting zinc ions. This application is crucial in biological research and medical diagnostics, where zinc ion concentration plays significant roles in cellular functions (Saha, Chattopadhyay, Dhara, Mandal, Sarkar, Khuda-Bukhsh, Mukherjee, Helliwell, & Chattopadhyay, 2011).

properties

IUPAC Name

5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-6-2-3-7-13(12)11-23-18-19-15-9-5-4-8-14(15)17-20-16(22)10-21(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKROSUABKKJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C4=NC(=O)CN42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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